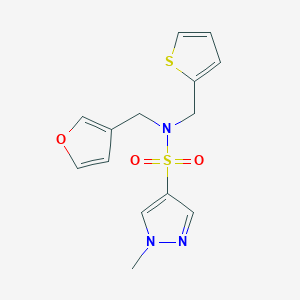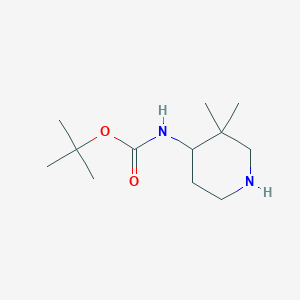![molecular formula C23H20N2O2S B2897841 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866015-88-5](/img/structure/B2897841.png)
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It belongs to the class of compounds known as thienopyrimidines .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like IR spectroscopy, 1H NMR, and mass spectrometry . Crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is also described .Chemical Reactions Analysis
The chemical reactions involving these compounds include various processes like Aza-Michael addition and solid-liquid transfer catalysis conditions . LC-MS analysis of compounds was performed on an Agilent 1100 HPLC apparatus with diode array and mass-selective detectors .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using techniques like IR spectroscopy and NMR. For example, a light yellow solid, yield: 75%, M.P.: 198–199°C, IR (KBr) νmax: 3350.07, 2932.93, 1629.25, 1521.53 cm−1; 1H NMR (DMSO-d6, 400 MHz) δ = 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm; MS (ESI) m/z (%): 367 (M +, 100); 368 (M + H, 20); Elemental analysis: calcd .Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further investigations into its potential applications. For instance, similar compounds have shown potential as EGFR kinase inhibitors , and as such, this compound could be explored for similar applications. Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
Propriétés
Numéro CAS |
866015-88-5 |
|---|---|
Nom du produit |
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione |
Formule moléculaire |
C23H20N2O2S |
Poids moléculaire |
388.49 |
Nom IUPAC |
9-[(2-methylphenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C23H20N2O2S/c1-15-8-5-6-9-16(15)14-24-22-20(18-12-7-13-19(18)28-22)21(26)25(23(24)27)17-10-3-2-4-11-17/h2-6,8-11H,7,12-14H2,1H3 |
Clé InChI |
RQGOGOSXLFSHRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2897763.png)
![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)
![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)

![1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2897780.png)
